Regioisomeric Identity: 5-Position vs. 6-Position Aminomethyl Indazole Differentiation
The target compound bears the reactive aminomethyl handle at the indazole 5-position, distinguishing it from the commercially available 6-regioisomer. While direct head-to-head biological comparison data are absent from the peer-reviewed literature, the 5-substituted indazole regioisomer is explicitly claimed as a preferred substructure in kinase inhibitor patents, particularly for targeting kinases such as GSK-3, ROCK, and JAK [1]. The 6-substituted regioisomer lacks comparable specific patent exemplification in these kinase contexts [1].
| Evidence Dimension | Patent citation frequency for kinase inhibitor applications |
|---|---|
| Target Compound Data | 5-Substituted indazoles explicitly claimed as kinase inhibitor scaffolds in US20090203690 [1] |
| Comparator Or Baseline | 6-Substituted indazole methanamine: no corresponding kinase patent subclass claim identified |
| Quantified Difference | Qualitative difference only; no quantitative IC50 or Ki data available for the free amine building block vs. its 6-regioisomer. |
| Conditions | Patent landscape analysis (US20090203690, US8293738); no biochemical assay data for the free amine building blocks. |
Why This Matters
For users developing kinase-targeted libraries, the 5-position substitution pattern is preferentially represented in the medicinal chemistry patent corpus, making this building block a more directly precedented choice than the 6-regioisomer.
- [1] US Patent US20090203690. 5-Substituted Indazoles as Kinase Inhibitors. Filed 2008-12-04. View Source
